Cas no 526184-47-4 (2-methoxy-6-(morpholin-4-yl)pyridin-3-amine)

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinamine, 2-methoxy-6-(4-morpholinyl)-
- 2-methoxy-6-morpholinopyridin-3-amine
- 2-methoxy-6-(morpholin-4-yl)pyridin-3-amine
- DB-135071
- 526184-47-4
- 990-153-8
- CMUDOFHQRLSOFU-UHFFFAOYSA-N
- 2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine
- EN300-2123768
- CS-0239422
- SCHEMBL2416637
-
- MDL: MFCD11622067
- インチ: InChI=1S/C10H15N3O2/c1-14-10-8(11)2-3-9(12-10)13-4-6-15-7-5-13/h2-3H,4-7,11H2,1H3
- InChIKey: CMUDOFHQRLSOFU-UHFFFAOYSA-N
計算された属性
- 精确分子量: 209.116426730Da
- 同位素质量: 209.116426730Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 197
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 60.6Ų
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2123768-0.05g |
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |
526184-47-4 | 95% | 0.05g |
$256.0 | 2023-09-16 | |
Enamine | EN300-2123768-0.5g |
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |
526184-47-4 | 95% | 0.5g |
$858.0 | 2023-09-16 | |
Enamine | EN300-2123768-10.0g |
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |
526184-47-4 | 95% | 10g |
$4729.0 | 2023-05-27 | |
Enamine | EN300-2123768-10g |
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |
526184-47-4 | 95% | 10g |
$4729.0 | 2023-09-16 | |
Enamine | EN300-2123768-5g |
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |
526184-47-4 | 95% | 5g |
$3189.0 | 2023-09-16 | |
1PlusChem | 1P028LTI-50mg |
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |
526184-47-4 | 95% | 50mg |
$368.00 | 2024-04-30 | |
1PlusChem | 1P028LTI-10g |
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |
526184-47-4 | 95% | 10g |
$5907.00 | 2024-04-30 | |
Aaron | AR028M1U-250mg |
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |
526184-47-4 | 95% | 250mg |
$776.00 | 2025-02-16 | |
1PlusChem | 1P028LTI-250mg |
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |
526184-47-4 | 95% | 250mg |
$737.00 | 2024-04-30 | |
Aaron | AR028M1U-100mg |
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine |
526184-47-4 | 95% | 100mg |
$552.00 | 2025-02-16 |
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine 関連文献
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
2-methoxy-6-(morpholin-4-yl)pyridin-3-amineに関する追加情報
Introduction to 2-methoxy-6-(morpholin-4-yl)pyridin-3-amine and Its Significance in Modern Chemical Biology
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine, identified by the CAS number 526184-47-4, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic amine features a pyridine core substituted with a methoxy group at the 2-position and a morpholine moiety at the 6-position, linked via an amine group at the 3-position. The unique structural arrangement of this molecule imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and therapeutic development.
The compound's structural motifs—pyridine and morpholine—are well-documented for their versatility in medicinal chemistry. Pyridine derivatives are ubiquitous in pharmacophores, contributing to interactions with biological targets such as enzymes and receptors. The presence of the morpholin-4-yl group enhances solubility and metabolic stability, which are critical factors in drug design. Furthermore, the 2-methoxy substituent modulates electronic properties, influencing reactivity and binding affinity.
In recent years, there has been growing interest in exploring 2-methoxy-6-(morpholin-4-yl)pyridin-3-amine for its potential applications in modulating inflammatory pathways. Preclinical studies have indicated that this compound exhibits inhibitory activity against certain kinases and phosphodiesterases, which are key enzymes involved in regulating immune responses. The morpholine ring, in particular, has been shown to interact with hydrophobic pockets of target proteins, enhancing binding specificity.
One of the most compelling aspects of this compound is its role as a building block for more complex molecules. Researchers have leveraged its scaffold to develop novel analogs with improved pharmacokinetic profiles. For instance, modifications at the 5-position or introduction of additional heterocycles have yielded derivatives with enhanced selectivity against off-target proteins. These findings underscore the importance of 2-methoxy-6-(morpholin-4-yl)pyridin-3-amine as a starting point for structure-based drug design.
The synthesis of 2-methoxy-6-(morpholin-4-yl)pyridin-3-amine involves multi-step organic transformations, including condensation reactions, nucleophilic substitutions, and functional group interconversions. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic strategies not only facilitate large-scale production but also enable the rapid generation of libraries for high-throughput screening.
Recent advances in computational chemistry have further accelerated the exploration of 2-methoxy-6-(morpholin-4-yl)pyridin-3-amine's potential. Molecular docking simulations have been used to predict binding interactions with various biological targets, providing insights into its mechanism of action. Additionally, quantum mechanical calculations have helped elucidate electronic effects that influence its reactivity and stability.
The compound's relevance extends beyond academic research; it has garnered attention from pharmaceutical companies seeking novel therapeutic agents. Its structural features align well with current trends in drug discovery, particularly in oncology and immunology. Several ongoing clinical trials are evaluating derivatives of this scaffold for their efficacy in treating chronic inflammatory diseases and cancer-related conditions.
In conclusion, 2-methoxy-6-(morpholin-4-yl)pyridin-3-am ine (CAS no. 526184-47) represents a promising candidate for further development in chemical biology and medicine. Its unique structural attributes, combined with emerging research findings, position it as a key intermediate for innovative drug design. As scientific understanding evolves, this compound is likely to play an increasingly pivotal role in addressing complex biological challenges.
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